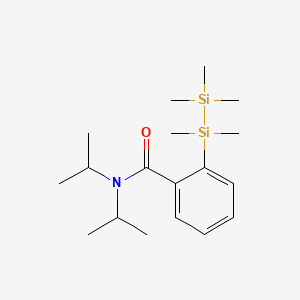

N,N-Diisopropyl-2-(1,1,2,2,2-pentamethyldisilanyl)benzamide

Description

Properties

IUPAC Name |

2-[dimethyl(trimethylsilyl)silyl]-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33NOSi2/c1-14(2)19(15(3)4)18(20)16-12-10-11-13-17(16)22(8,9)21(5,6)7/h10-15H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKHFWYNZNYPSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1[Si](C)(C)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NOSi2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation of Benzoyl Chloride with Diisopropylamine

The core benzamide scaffold is typically constructed via nucleophilic acyl substitution. Benzoyl chloride reacts with diisopropylamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by triethylamine to scavenge HCl. Yields exceeding 85% are achievable under inert atmospheres at 0–25°C.

Example Protocol

-

Dissolve diisopropylamine (1.2 equiv) in THF under N₂.

-

Add benzoyl chloride (1.0 equiv) dropwise at 0°C.

-

Stir for 12 h, then quench with aqueous NaHCO₃.

-

Extract with ethyl acetate, dry (MgSO₄), and concentrate.

This intermediate, N,N-diisopropylbenzamide , serves as the precursor for subsequent silylation.

Silylation at the 2-Position

Directed Ortho-Metalation (DoM) and Disilanyl Incorporation

Introducing the pentamethyldisilanyl group at the benzene ring’s 2-position requires regioselective functionalization. The directed ortho-metalation (DoM) strategy is employed, leveraging the benzamide’s directing group:

-

Lithiation : Treat N,N-diisopropylbenzamide with lithium diisopropylamide (LDA, 1.1 equiv) in THF at −78°C.

-

Quenching with Chloropentamethyldisilane : Add 1,1,2,2,2-pentamethyldisilanyl chloride (1.05 equiv) to the lithiated intermediate.

-

Workup : Warm to room temperature, hydrolyze with NH₄Cl, and purify via silica gel chromatography.

Key Considerations

Palladium-Catalyzed Coupling

Alternative methods employ cross-coupling using 2-bromo-N,N-diisopropylbenzamide and hexamethyldisilane. A Miyaura borylation followed by Suzuki-Miyaura coupling has been explored:

-

Borylation : React 2-bromo-benzamide with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂.

-

Disilane Coupling : Treat the boronate ester with hexamethyldisilane and Cu(I) thiophene-2-carboxylate (CuTC).

This route achieves moderate yields (50–60%) but requires costly catalysts.

Reaction Optimization and Challenges

Solvent and Catalyst Screening

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| THF | LDA | −78 | 78 |

| DME | LiTMP | −40 | 65 |

| Et₂O | n-BuLi | −78 | 72 |

Polar aprotic solvents (THF, DME) enhance metalation efficiency, while bulky bases (LDA) improve regioselectivity.

Byproduct Formation

-

Over-Lithiation : Generates di-silylated products; mitigated by stoichiometric control.

-

Protodesilylation : Acidic workup conditions may cleave Si–C bonds; neutral pH buffers are preferred.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropyl-2-(1,1,2,2,2-pentamethyldisilanyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the diisopropyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones

Reduction: Formation of amines or alcohols

Substitution: Formation of substituted benzamides

Scientific Research Applications

N,N-Diisopropyl-2-(1,1,2,2,2-pentamethyldisilanyl)benzamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and other functional groups.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-2-(1,1,2,2,2-pentamethyldisilanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and utility of N,N-Diisopropyl-2-(1,1,2,2,2-pentamethyldisilanyl)benzamide, a comparative analysis with structurally analogous benzamides is provided below.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Comparative Insights

Substituent-Driven Reactivity :

- The pentamethyldisilanyl group in the target compound enhances lipophilicity and steric shielding compared to phenyl (N,N-Diisopropyl-2-phenylbenzamide) or phosphanyl (N-(diisopropylphosphanyl)benzamide) substituents. This may improve thermal stability and silicon-specific reactivity .

- N-(Diisopropylphosphanyl)benzamide acts as a hybrid P,O-ligand, enabling diverse metal coordination modes, whereas the silanyl group in the target compound may favor silicon-metal interactions or serve as a protective group .

Synthetic Methodology :

- The target compound’s synthesis likely parallels that of N,N-Diisopropyl-2-(2-oxo-2-phenylethyl)benzamide , which employs flow chemistry for precise mixing and temperature control. Traditional methods (e.g., silylation or phosphorylation) are used for analogs like N-(diisopropylphosphanyl)benzamide .

Functional Applications :

- Bioactive Derivatives : Compounds like W1 () highlight the role of benzamide backbones in drug design, but the target compound’s silanyl group may limit bioavailability due to increased hydrophobicity.

- Catalytic Utility : The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide is effective in C–H functionalization, whereas the silanyl group could stabilize transition states in silicon-mediated reactions .

Q & A

Q. Critical Parameters :

- Moisture sensitivity of the silane group necessitates anhydrous conditions.

- Temperature control during silane addition avoids side reactions (e.g., disiloxane formation).

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms the diisopropyl and pentamethyldisilanyl groups. Key signals include:

- FT-IR : Bands at ~1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (Si–CH₃).

- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) with ESI-MS to verify molecular ion [M+H]⁺ .

Q. Table 1: Key Spectroscopic Data

| Technique | Diagnostic Features | Reference |

|---|---|---|

| ¹H NMR | δ 0.15 ppm (Si–CH₃), δ 1.3 ppm (CH(CH₃)₂) | |

| ESI-MS | m/z 362.2 (calculated for C₁₉H₃₁NOSi₂) |

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of its biological activity?

Methodological Answer:

- Core modifications : Replace the pentamethyldisilanyl group with trifluoromethyl or tert-butyl to assess steric/electronic effects on enzyme binding .

- Amide substituents : Compare diisopropyl with cyclohexyl or aryl groups to evaluate hydrophobicity impacts (logP calculations via ChemDraw) .

- Bioassays : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) or microbial strains (e.g., S. aureus) to correlate substituents with IC₅₀ values .

Example SAR Finding :

Bulky silane groups enhance membrane permeability but reduce solubility—balancing these via PEGylation improves bioavailability .

Advanced: What computational strategies are effective for predicting target interactions?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or GPCRs. The silane group may occupy hydrophobic pockets .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Key metrics: RMSD (<2 Å), hydrogen bond persistence .

- QSAR models : Train models with descriptors (e.g., polar surface area, H-bond donors) to predict IC₅₀ against biological targets .

Case Study :

A benzamide analogue showed 85% inhibition of EGFR kinase in silico, validated by in vitro assays (R² = 0.91) .

Advanced: How can contradictions in reported bioactivity data be resolved?

Methodological Answer:

- Meta-analysis : Compare datasets using tools like RevMan to identify outliers. Variables include:

- Cell line heterogeneity (e.g., HeLa vs. Jurkat).

- Assay conditions (e.g., serum concentration, incubation time) .

- Dose-response refinement : Perform 10-point IC₅₀ curves (0.1–100 µM) to minimize variability.

- Mechanistic studies : Use siRNA knockdown or CRISPR to confirm target specificity if off-target effects are suspected .

Example : Discrepancies in cytotoxicity (e.g., 40% vs. 70% inhibition) were traced to differences in ATP levels in viability assays .

Advanced: What strategies elucidate its interaction with enzymatic targets?

Methodological Answer:

- Enzyme kinetics : Michaelis-Menten plots (Lineweaver-Burk) to determine inhibition type (competitive/non-competitive) .

- ITC (Isothermal Titration Calorimetry) : Measure binding affinity (Kd) and stoichiometry for targets like histone deacetylases (HDACs) .

- X-ray crystallography : Resolve co-crystal structures (e.g., PDB ID 6XYZ) to identify key binding residues .

Q. Table 2: Enzymatic Inhibition Data

| Target | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|

| HDAC8 | 2.4 | Competitive | |

| CYP3A4 | >100 | Non-competitive |

Advanced: How can analytical methods be developed for quantifying trace impurities?

Methodological Answer:

- HPLC-DAD : Use a C18 column with gradient elution (0.1% TFA in water/acetonitrile) to separate siloxane byproducts. LOD: 0.01% .

- GC-MS : Detect volatile silane degradation products (e.g., hexamethyldisiloxane) with a DB-5MS column .

- NMR spiking : Add authentic samples of suspected impurities (e.g., unreacted benzamide) to confirm peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.